2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile
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Overview
Description
2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile is a chemical compound with a complex structure that includes hydrazine, nitro, and nitrile functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 4,6-dimethylpyridine-3-carbonitrile followed by hydrazination. The nitration step introduces the nitro group, while the hydrazination step adds the hydrazine group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or azo compounds.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted pyridine derivatives are formed.
Scientific Research Applications
2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-nitropyridine
- 4,6-Dimethyl-5-nitropyridine-3-carbonitrile
- 2-Hydrazino-5-nitropyridine
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-hydrazinyl-4,6-dimethyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N5O2/c1-4-6(3-9)8(12-10)11-5(2)7(4)13(14)15/h10H2,1-2H3,(H,11,12) |
InChI Key |
FTTGREZOEGPOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)NN)C#N |
Origin of Product |
United States |
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